

An In-depth Technical Guide to Terminaline: From Nomenclature to Biological Activity

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Compound of Interest

Compound Name: *Terminaline*

Cat. No.: *B083594*

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Abstract

Terminaline, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its notable immunosuppressive and hepatoprotective properties. This technical guide provides a comprehensive overview of **Terminaline**, including its chemical identity, nomenclature, and detailed summaries of its biological activities. This document is intended to serve as a core resource for researchers and professionals in drug development, offering a consolidated repository of key data, experimental methodologies, and an exploration of its mechanistic pathways.

Chemical Identity and Nomenclature

Terminaline is a pregnane-type steroidal alkaloid. A clear understanding of its chemical identity is fundamental for any research or development endeavor.

Identifier	Value	Reference
CAS Number	15112-49-9	[1] [2] [3]
Molecular Formula	C ₂₃ H ₄₁ NO ₂	[1] [2] [3]
Molar Mass	363.586 g·mol ⁻¹	[1]
IUPAC Name	(3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol	[2]
Common Synonyms	Terminaline, (20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol	[1] [2]

Natural Sources:

Terminaline has been successfully isolated from several plant species, primarily belonging to the Sarcococca and Pachysandra genera. Key botanical sources include:

- Sarcococca saligna
- Pachysandra terminalis
- Sarcococca hookeriana
- Sarcococca ruscifolia[\[2\]](#)

Biological Activities and Experimental Protocols

Terminaline has demonstrated significant potential in two primary areas of therapeutic interest: immunosuppression and hepatoprotection.

Immunosuppressive Activity

Terminaline exhibits its immunosuppressive effects by inhibiting the proliferation of T-cells and the production of Interleukin-2 (IL-2), a critical cytokine in the activation and proliferation of T-cells.

The inhibitory effect of **Terminaline** on T-cell proliferation can be assessed using a standard [³H]-thymidine incorporation assay or a CFSE-based flow cytometry assay.

Methodology:

- **Cell Preparation:** Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Stimulation:** Activate T-cells using a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL or through anti-CD3/CD28 antibodies.
- **Treatment:** Treat the activated T-cells with varying concentrations of **Terminaline** (e.g., 1, 5, 10, 25, 50 µM) for 72 hours. A vehicle control (e.g., DMSO) should be run in parallel.
- **Proliferation Assessment:**
 - [³H]-Thymidine Incorporation: During the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
 - CFSE Staining: Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). After the 72-hour incubation with **Terminaline**, analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
- **Data Analysis:** Calculate the percentage of inhibition of T-cell proliferation relative to the vehicle control.

The reduction in IL-2 production by **Terminaline** can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

- Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Proliferation Assay protocol.
- Treatment: Treat the activated T-cells with different concentrations of **Terminaline** for 48 hours.
- Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.
- ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Determine the concentration of IL-2 in each sample by referring to a standard curve and calculate the percentage of inhibition compared to the vehicle control.

Hepatoprotective Activity

Terminaline has shown protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄).

Methodology:

- Animal Model: Use male Wistar rats or BALB/c mice.
- Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
- Grouping: Divide the animals into the following groups:
 - Normal Control (vehicle only)
 - Toxicant Control (CCl₄ administration)
 - Positive Control (Silymarin + CCl₄)

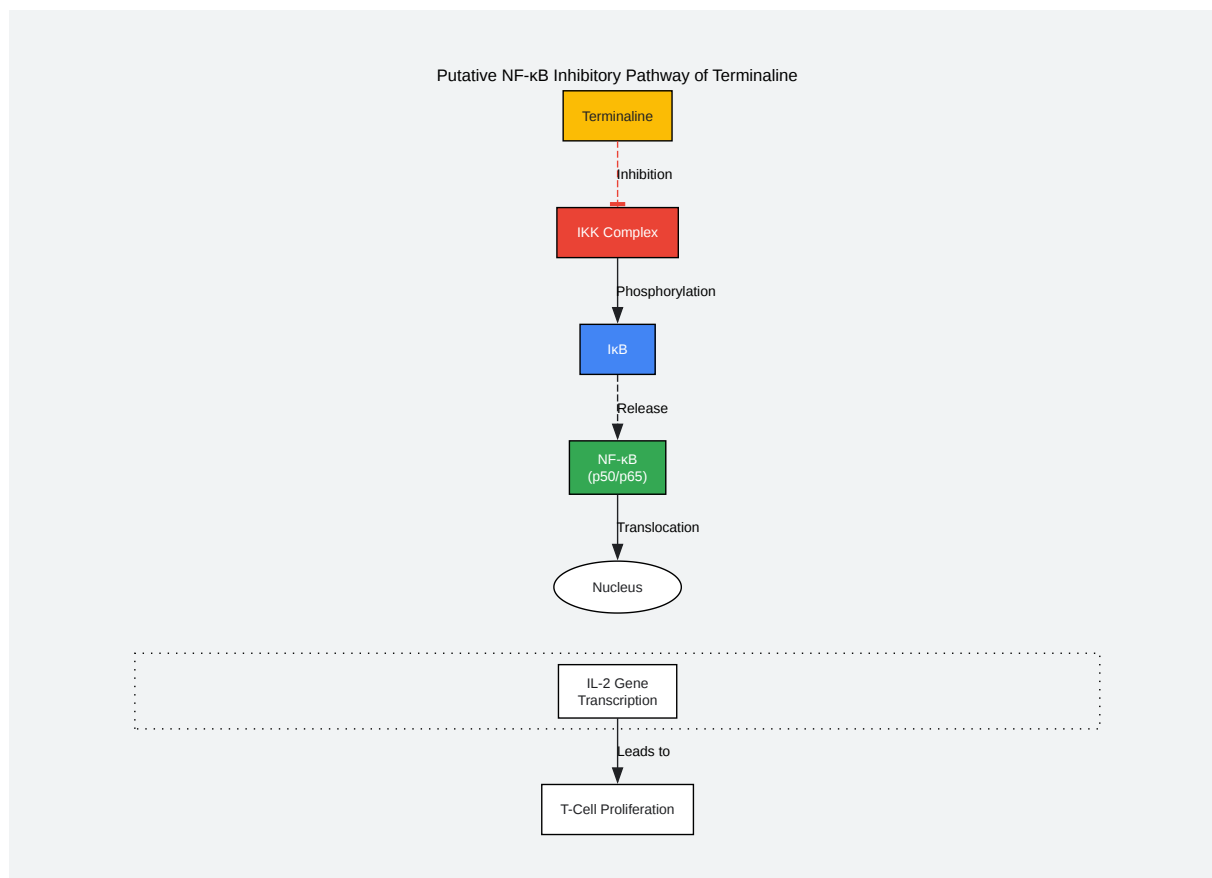
- Test Groups (**Terminaline** at various doses + CCl₄)
- Dosing Regimen:
 - Administer **Terminaline** (e.g., 10, 20, 40 mg/kg, orally) or Silymarin (e.g., 100 mg/kg, orally) for 7 consecutive days.
 - On the 7th day, one hour after the final dose of **Terminaline** or Silymarin, induce hepatotoxicity by administering a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg of a 50% solution in olive oil).
- Sample Collection: 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue for histopathological examination.
- Biochemical Analysis: Measure the serum levels of liver injury biomarkers, including:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin
- Histopathological Examination: Fix the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage (e.g., necrosis, inflammation, fatty changes).
- Data Analysis: Compare the biochemical and histopathological data between the different groups to assess the hepatoprotective effect of **Terminaline**.

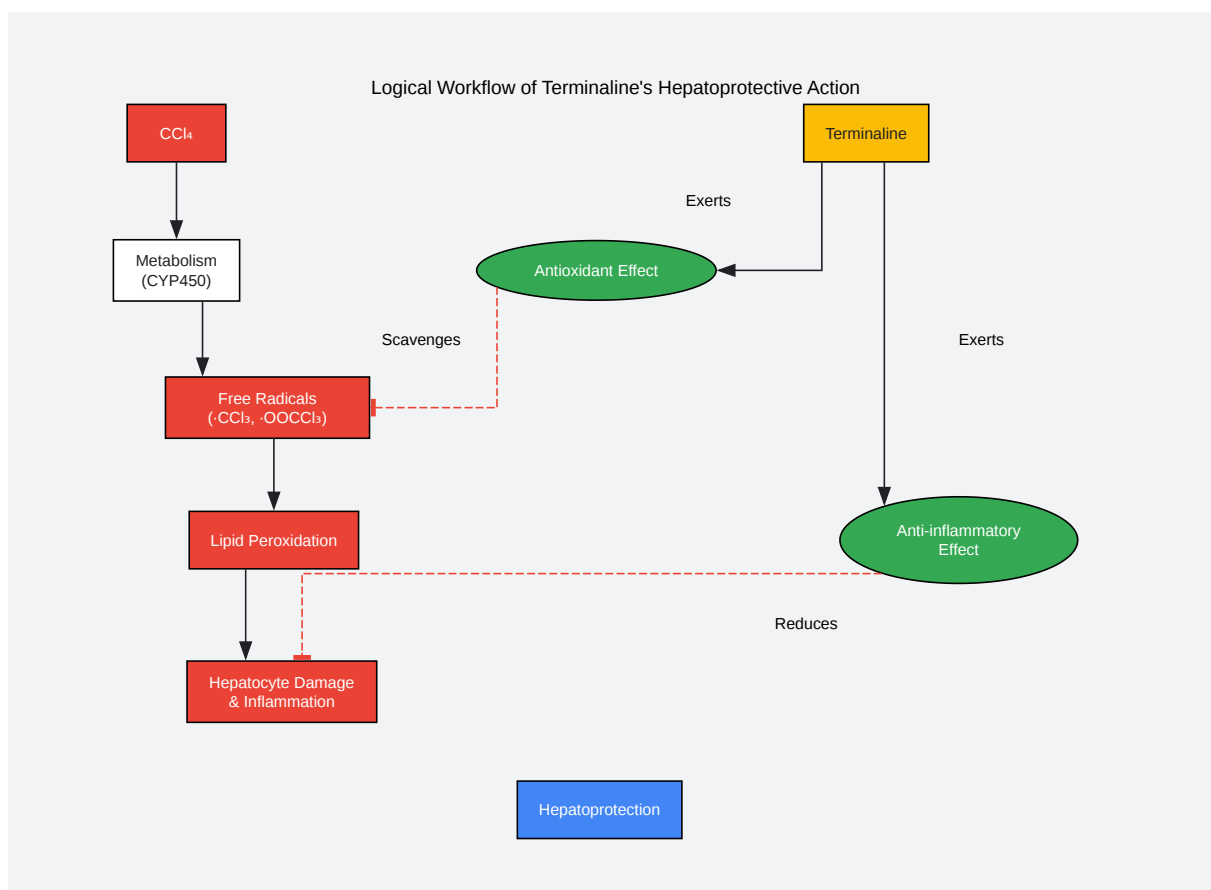
Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of **Terminaline** are still under investigation, its biological activities suggest modulation of key signaling pathways involved in inflammation and cellular stress.

Putative Immunosuppressive Signaling Pathway

The inhibition of T-cell proliferation and IL-2 production by **Terminaline** likely involves the suppression of signaling cascades downstream of the T-cell receptor (TCR) and co-stimulatory molecules. A plausible mechanism is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.





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